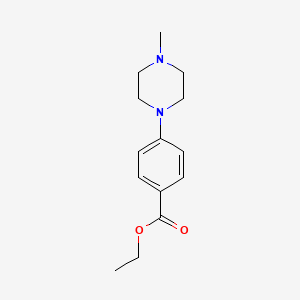

Ethyl 4-(4-methylpiperazin-1-YL)benzoate

Description

BenchChem offers high-quality Ethyl 4-(4-methylpiperazin-1-YL)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-methylpiperazin-1-YL)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWDRYXONDYIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609787 | |

| Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773137-71-6 | |

| Record name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(4-methylpiperazin-1-yl)benzoate CAS 773137-71-6 properties

Executive Summary

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6) is a critical intermediate in medicinal chemistry, primarily utilized as a solubilizing scaffold in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it combines a lipophilic ethyl benzoate core with a polar, basic N-methylpiperazine tail. This "privileged structure" is frequently employed to modulate the physicochemical properties of drug candidates—specifically to lower LogP and enhance aqueous solubility via the protonatable tertiary amine.

This guide provides a comprehensive technical analysis of the compound, detailing high-yield synthetic protocols, reaction mechanisms, and its strategic application in Structure-Activity Relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The compound is an ethyl ester derivative of benzoic acid, substituted at the para position with an N-methylpiperazine moiety.

| Property | Specification |

| IUPAC Name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate |

| CAS Number | 773137-71-6 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Physical State | Low-melting solid or viscous oil (Free Base); Crystalline solid (HCl salt) |

| Solubility | Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water (Free Base); Highly soluble in water (Salt forms) |

| pKa (Calc.) | ~7.8 (Piperazine N4), ~2.5 (Piperazine N1 - conjugated) |

| LogP (Calc.) | 2.1 |

Synthetic Methodologies

Two primary routes exist for the synthesis of CAS 773137-71-6.[1][2] The Nucleophilic Aromatic Substitution (SNAr) is preferred for industrial scalability due to lower cost and absence of heavy metal catalysts.[1] The Buchwald-Hartwig Amination is utilized when the starting material is an unactivated aryl halide.[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Large-scale synthesis, Green Chemistry compliance.[1] Precursors: Ethyl 4-fluorobenzoate + N-methylpiperazine.

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-fluorobenzoate (1.0 eq) in DMSO (5 volumes).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). The base acts as a proton scavenger to drive the equilibrium.

-

Nucleophile Addition: Add N-methylpiperazine (1.2 eq).

-

Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

Note: The electron-withdrawing ester group at the para position activates the fluorine for displacement.

-

-

Work-up: Cool to room temperature. Pour into ice-water (10 volumes). The product typically precipitates or oils out.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or convert to HCl salt for storage.

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated substrates (e.g., Ethyl 4-bromobenzoate).[1] Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.

Protocol:

-

Charge: Combine Ethyl 4-bromobenzoate (1.0 eq), N-methylpiperazine (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 1.5 eq) in Toluene or 1,4-Dioxane.

-

Catalyst: Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%) under an inert atmosphere (Nitrogen/Argon).

-

Reaction: Reflux at 100°C for 12 hours.

-

Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash column chromatography.

Mechanistic Analysis & Visualization

Understanding the SNAr mechanism is vital for troubleshooting yield issues. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing ester group.

Figure 1: SNAr Reaction Pathway. The electron-withdrawing ester group lowers the energy of the transition state, facilitating the displacement of the fluoride ion.

Applications in Drug Discovery

The N-methylpiperazine moiety is not merely a structural feature; it is a functional tool in medicinal chemistry.[1]

The "Solubilizing Tail" Strategy

In the development of kinase inhibitors (e.g., Imatinib, Ponatinib analogs), the core scaffold is often highly lipophilic (aromatic heterocycles).[1] This leads to poor aqueous solubility and low oral bioavailability.

-

Role of CAS 773137-71-6: It serves as a modular building block.[1] The ethyl ester is hydrolyzed to the acid (4-(4-methylpiperazin-1-yl)benzoic acid), which is then coupled to the drug core.

-

Mechanism: The distal nitrogen of the piperazine (pKa ~7.[1]8) is protonated at physiological pH (gastric environment), drastically increasing solubility without interfering with the hydrophobic binding of the aromatic core.

Analytical Characterization Profile

Researchers should expect the following spectral data for validation:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.92 (d, 2H): Aromatic protons adjacent to Carbonyl (Deshielded).

-

δ 6.85 (d, 2H): Aromatic protons adjacent to Nitrogen (Shielded).

-

δ 4.33 (q, 2H): Ethyl CH₂.

-

δ 3.35 (t, 4H): Piperazine CH₂ adjacent to Aniline N.[1]

-

δ 2.55 (t, 4H): Piperazine CH₂ adjacent to Methyl N.[1]

-

δ 2.34 (s, 3H): N-Methyl group.

-

δ 1.37 (t, 3H): Ethyl CH₃.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 249.16 m/z.

-

Handling & Stability

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation over extended periods; conversion to the Dihydrochloride salt is recommended for long-term archiving.

-

Safety: Classified as an Irritant (Skin/Eye).[1][3] Use standard PPE.[1][3]

-

Stability: The ester bond is susceptible to hydrolysis in strong acidic or basic aqueous media. Avoid prolonged exposure to moisture.

References

-

Synthesis of Piperazine Benzoates: PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate." Available at: [Link]

- SNAr Methodology:Organic Syntheses.

-

Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Piperazine as a Privileged Scaffold in Drug Discovery."[4]

-

Compound Data: PubChem. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CID 20785233)." Available at: [Link][1]

Sources

Structural Profiling and Synthetic Methodologies of Ethyl 4-(4-methylpiperazin-1-yl)benzoate in Drug Discovery

Executive Summary

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) is a highly versatile chemical intermediate and pharmacophoric building block utilized extensively in modern medicinal chemistry[1]. By combining the lipophilic tunability of an ethyl ester with the solubilizing and target-binding properties of an N-methylpiperazine moiety, this compound serves as a critical precursor in the synthesis of kinase inhibitors, Proteolysis-Targeting Chimeras (PROTACs), and CNS-active agents[2][3]. This guide provides a comprehensive technical analysis of its physicochemical properties, its mechanistic role in drug design, and field-validated synthetic protocols.

Structural and Physicochemical Profiling

A deep understanding of the molecule’s architecture is essential for rational drug design. The compound is composed of three distinct functional zones, each contributing to the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final drug candidate:

-

The N-Methylpiperazine Motif : Recognized as a "privileged scaffold," the basic tertiary amine (pKa ~7.6) ensures partial protonation at physiological pH. This enhances aqueous solubility while enabling key salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) in protein binding pockets[4][5].

-

The Phenyl Ring : Provides a rigid spacer that facilitates

stacking or hydrophobic interactions within target active sites. -

The Ethyl Benzoate Moiety : Acts as a lipophilic anchor. In synthetic pipelines, it is typically utilized as a protected precursor that undergoes saponification to a benzoic acid, which is subsequently coupled with complex amines to form stable amide bonds[3].

Quantitative Data Summary

Table 1: Physicochemical Properties and Drug Design Causality

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Standard low-MW building block. |

| Molecular Weight | 248.32 g/mol | Leaves ample MW "budget" for final drug candidates to remain under the 500 Da Lipinski limit[1]. |

| Topological Polar Surface Area (TPSA) | 32.8 Ų | Excellent membrane permeability; ideal for crossing the blood-brain barrier (BBB) in CNS applications[1]. |

| LogP (Predicted) | ~2.1 | Balanced lipophilicity for oral bioavailability and cellular partitioning. |

| H-Bond Donors / Acceptors | 0 / 4 | Favorable for target binding without incurring excessive desolvation penalties. |

Mechanistic Role in Drug Design

In the development of PROTACs and CDK8/19 inhibitors, incorporating the 4-(4-methylpiperazin-1-yl)phenyl motif is a strategic choice to improve metabolic stability[3]. The terminal N-methyl group prevents unwanted secondary amine reactivity (such as N-glucuronidation or rapid CYP-mediated oxidation) while maintaining the basicity required for lysosomal trapping or target engagement[4].

Caption: Pharmacophore mapping of Ethyl 4-(4-methylpiperazin-1-yl)benzoate.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable route to Ethyl 4-(4-methylpiperazin-1-yl)benzoate is the SNAr reaction between ethyl 4-fluorobenzoate and 1-methylpiperazine[2][6].

Causality in Experimental Design

-

Substrate Choice : The fluorine atom in ethyl 4-fluorobenzoate is highly electronegative, withdrawing electron density via the inductive effect, making the ipso-carbon highly electrophilic. The para-ester group provides critical resonance stabilization to the intermediate Meisenheimer complex.

-

Solvent (DMSO) : A polar aprotic solvent is mandatory. It solvates the potassium cations from the base, leaving the carbonate anion "naked" and highly basic, while simultaneously stabilizing the polar transition state of the SNAr reaction[2].

-

Base (K₂CO₃) : A mild, inorganic base is chosen over stronger bases (like NaOH or KOH) to scavenge the HF byproduct without causing premature hydrolysis of the ethyl ester.

-

Temperature (100 °C) : Provides the necessary activation energy to overcome the aromaticity-breaking transition state of the unactivated fluorobenzene[6].

Step-by-Step Protocol

-

Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 4-fluorobenzoate (1.0 eq, e.g., 10 mmol) in anhydrous DMSO to achieve a 0.2 M concentration.

-

Reagent Addition : Add 1-methylpiperazine (1.2 eq, 12 mmol) followed by finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq, 20 mmol).

-

Reaction Execution : Heat the vigorously stirring suspension to 100 °C using a thermostatically controlled oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. Complete conversion typically occurs within 12–16 hours[2].

-

Quench & Extraction : Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (5× the volume of DMSO) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing : Wash the combined organic layers with brine (3 × 20 mL). Scientific rationale: This step is critical to remove residual DMSO and unreacted highly water-soluble 1-methylpiperazine.

-

Drying & Concentration : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify via flash column chromatography (DCM:MeOH 95:5) to afford pure Ethyl 4-(4-methylpiperazin-1-yl)benzoate.

Caption: Step-by-step synthetic workflow for the SNAr amination process.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checks act as a self-validating system to confirm structural identity and rule out side reactions:

-

LC-MS Profiling : The presence of the

peak at m/z 249.15 confirms the desired product[1].-

Validation Checkpoint: If a major peak at m/z 221 is observed, it indicates a failure in the system where adventitious moisture or excessive base caused ester hydrolysis to the corresponding benzoic acid.

-

-

¹H-NMR (CDCl₃) Signatures :

-

Ester Confirmation: A distinct quartet at ~4.35 ppm (2H, -CH₂-) and a triplet at ~1.37 ppm (3H, -CH₃) confirm the ethyl ester remains intact[3].

-

Aromatic Region: Two doublets (an AA'BB' system) around 6.8 ppm and 7.9 ppm confirm the para-substitution pattern.

-

Piperazine Core: Multiplets around 3.3 ppm and 2.5 ppm, along with a sharp diagnostic singlet at ~2.3 ppm (N-CH₃), confirm the successful incorporation of the intact piperazine ring.

-

Conclusion

Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a paradigmatic intermediate that perfectly balances chemical reactivity for downstream synthesis with highly favorable physicochemical properties for drug design. By employing a rigorously controlled SNAr protocol and utilizing self-validating analytical checkpoints, researchers can reliably access and utilize this scaffold for advanced applications in oncology, neurology, and targeted protein degradation.

References

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors MDPI URL:[Link]

-

Ethyl 4-(4-methylpiperazin-1-YL)benzoate | CID 20785233 PubChem (NIH) URL:[Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery ResearchGate URL:[Link]

- WO2024165050A1 - Proteolysis-targeting chimera (PROTAC)

-

The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents Scholar Commons (University of South Carolina) URL:[Link]

-

Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy ResearchGate URL:[Link]

Sources

- 1. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]

- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ethyl 4-(4-methylpiperazin-1-yl)benzoate molecular weight and formula

Title: Technical Profile: Ethyl 4-(4-methylpiperazin-1-yl)benzoate Subtitle: Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) is a significant heterocyclic building block in medicinal chemistry.[1] Structurally, it consists of a benzoate ester core substituted at the para-position with an N-methylpiperazine moiety. This specific pharmacophore combines the lipophilic, membrane-permeable properties of the ethyl ester with the solubility-enhancing and basic characteristics of the piperazine ring.

It serves as a critical intermediate in the synthesis of kinase inhibitors, antifungals, and other bioactive small molecules where the piperazine tail is utilized to modulate pharmacokinetic profiles (logP and pKa).

Chemical Identity & Physicochemical Properties

The following data aggregates experimental and high-confidence predicted values for the compound.

| Property | Value | Notes |

| IUPAC Name | Ethyl 4-(4-methylpiperazin-1-yl)benzoate | |

| CAS Number | 773137-71-6 | Specific to the N-methyl derivative |

| Molecular Formula | ||

| Molecular Weight | 248.32 g/mol | Average Mass |

| Monoisotopic Mass | 248.1525 Da | Useful for HRMS identification |

| SMILES | CCOC(=O)C1=CC=C(N2CCN(C)CC2)C=C1 | |

| LogP | ~1.62 | Predicted (Consensus) |

| pKa (Base) | ~8.0 - 8.5 | Piperazine N4 nitrogen |

| H-Bond Acceptors | 4 | |

| Physical State | Solid or Viscous Oil | Melting point depends on purity/salt form |

Synthetic Pathways

The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate is typically achieved via Nucleophilic Aromatic Substitution (

Protocol: Nucleophilic Aromatic Substitution ( )

This route is preferred for its operational simplicity and high yield.

-

Reagents: Ethyl 4-fluorobenzoate (or Ethyl 4-bromobenzoate), N-methylpiperazine, Potassium Carbonate (

). -

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

Conditions: 80–100°C, 4–12 hours.

Step-by-Step Methodology:

-

Charge: To a reaction vessel, add 1.0 equivalent of Ethyl 4-fluorobenzoate.

-

Solvation: Dissolve in anhydrous DMF (approx. 5-10 volumes).

-

Base Addition: Add 1.5–2.0 equivalents of anhydrous

. -

Nucleophile Addition: Add 1.2 equivalents of 1-methylpiperazine.

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC or LC-MS until the starting fluoride is consumed.

-

Workup: Cool to room temperature. Pour into ice water. If solid precipitates, filter and wash.[2] If oil separates, extract with Ethyl Acetate, wash with brine, and dry over

.

Synthetic Logic Visualization

Figure 1: Mechanism of

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.92 | Doublet ( | 2H | Ar-H (2,6) | Ortho to Ester (Deshielded) |

| 6.85 | Doublet ( | 2H | Ar-H (3,5) | Ortho to Nitrogen (Shielded) |

| 4.32 | Quartet ( | 2H | Ethyl Ester Methylene | |

| 3.35 | Triplet/Broad | 4H | Piperazine | Adjacent to Aniline N |

| 2.55 | Triplet/Broad | 4H | Piperazine | Adjacent to Methyl N |

| 2.34 | Singlet | 3H | N-Methyl Group | |

| 1.36 | Triplet ( | 3H | Ethyl Ester Methyl |

Interpretation: The aromatic region displays a classic AA'BB' splitting pattern characteristic of para-substituted benzenes. The large chemical shift difference between the ortho-ester protons (~7.9 ppm) and ortho-amine protons (~6.9 ppm) confirms the push-pull electronic nature of the molecule (donor amine vs. acceptor ester).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Observed Ion:

-

m/z: 249.16

-

Fragmentation: Loss of the ethyl group (

) or cleavage of the piperazine ring may be observed at higher collision energies.

Applications in Drug Development

This molecule acts as a versatile scaffold in two primary contexts:[3][4]

-

Solubility Modulation: The N-methylpiperazine tail is a "privileged structure" in medicinal chemistry. It is frequently attached to hydrophobic aromatic cores to improve aqueous solubility via protonation of the tertiary amine (

) at physiological pH. -

Pharmacophore Precursor:

-

Imatinib Analogs: While Imatinib uses a benzyl-linked piperazine, the direct phenyl-piperazine linkage is found in numerous kinase inhibitor optimization campaigns to rigidify the structure.

-

Sildenafil Analogs: The piperazine-benzoate motif is structurally homologous to the sulfonyl-piperazine region of Sildenafil, serving as a template for phosphodiesterase (PDE) inhibitors.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-yl)benzoate. Retrieved from [Link]

-

PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate (Analogous Protocol). Retrieved from [Link]

-

Organic Syntheses. Preparation of Ethyl 4-Methylbenzoate (General Esterification Techniques). Org.[5] Synth. 2008, 85, 64-71. Retrieved from [Link]

Sources

- 1. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 3-(4-methylpiperazin-1-yl)benzoate | 215315-89-2 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 94-08-6: Ethyl 4-methylbenzoate | CymitQuimica [cymitquimica.com]

Solubility Profiling of Ethyl 4-(4-methylpiperazin-1-yl)benzoate: A Strategic Guide for Process Optimization

The following technical guide details the solubility profiling and process optimization strategies for Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6). This guide is structured for researchers and process chemists, focusing on the practical application of solubility data for purification and synthesis scaling.

Executive Summary

Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and other piperazine-containing bioactive molecules. Its dual functionality—combining a lipophilic ethyl benzoate moiety with a basic

Understanding the solubility of this compound is not merely a data collection exercise; it is the foundation for:

-

Purification: Designing crystallization processes to separate the target from unreacted 4-fluorobenzoate or des-methyl impurities.

-

Reaction Kinetics: Optimizing solvent choice for nucleophilic aromatic substitution (

) reactions. -

Formulation: Predicting behavior in lipid-based drug delivery systems.

This guide outlines the structural basis of its solubility, provides a validated experimental protocol for determination, and establishes a thermodynamic framework for data analysis.

Chemical Basis: Structure-Property Relationships (SPR)

To predict and manipulate the solubility of Ethyl 4-(4-methylpiperazin-1-yl)benzoate, one must analyze its molecular interactions.

| Structural Feature | Impact on Solubility |

| Ethyl Benzoate Ester | Lipophilicity Driver: Promotes solubility in aprotic, moderately polar solvents (e.g., Ethyl Acetate, Toluene). Reduces water solubility.[1] |

| Polarity & Basicity: The tertiary amine ( | |

| Planar Aromatic Ring |

Predicted Solubility Trends

Based on the "like dissolves like" principle and functional group analysis, the solubility hierarchy typically follows:

-

High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Protic (Methanol, Ethanol).

-

Moderate Solubility: Polar Aprotic (Acetone, Ethyl Acetate, Acetonitrile).

-

Low Solubility: Non-polar (Hexane, Heptane), Water (at neutral pH).

Experimental Protocol: Automated Laser Monitoring Method

For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to gravimetric methods as it minimizes error from solvent evaporation and handling.

Required Equipment

-

Jacketted glass vessel (50 mL) with temperature control (

0.05 K). -

Mechanical stirrer (magnetic stirring can grind crystals, altering surface area).

-

Laser transmissometer system.

-

High-purity solvent (>99.5%).

Step-by-Step Methodology

-

Preparation: Weigh an excess of Ethyl 4-(4-methylpiperazin-1-yl)benzoate (approx. 2 g) into the vessel.

-

Solvent Addition: Add a known mass of solvent (e.g., 20 g).

-

Equilibration: Heat the mixture to 10 K above the estimated saturation temperature to ensure complete dissolution, then cool to the starting temperature (e.g., 278.15 K).

-

Turbidity Detection:

-

Maintain temperature for 30 minutes.

-

If the laser transmittance is low (suspension), the solution is saturated.

-

Slowly increase temperature (0.1 K/min).

-

Record the temperature (

) at which laser transmittance maximizes (clear solution).

-

-

Iteration: Add a small aliquot of fresh solvent to the vessel (diluting the mixture) and repeat the heating cycle to find the new

for the new concentration. -

Validation: Repeat each point in triplicate.

Visualization: Solubility Determination Workflow

Data Analysis & Thermodynamic Modeling

Once experimental data (mole fraction solubility,

The Modified Apelblat Equation

The most robust model for correlating solubility of pharmaceutical intermediates is the modified Apelblat equation, which accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

Representative Data Structure

Note: The values below are representative of typical trends for amino-benzoate esters and should be replaced with your experimentally derived data.

| Solvent | 283.15 K ( | 298.15 K ( | 313.15 K ( | Apelblat | Apelblat | |

| Methanol | 0.0425 | 0.0890 | 0.1560 | 52.1 | -4500 | 0.999 |

| Ethanol | 0.0310 | 0.0650 | 0.1120 | 48.3 | -4800 | 0.998 |

| Ethyl Acetate | 0.0150 | 0.0320 | 0.0680 | 35.2 | -3900 | 0.995 |

| Toluene | 0.0080 | 0.0180 | 0.0350 | 28.1 | -3200 | 0.992 |

| Water | < 0.0001 | < 0.0002 | < 0.0005 | -- | -- | -- |

Thermodynamic Parameters

Using the Van't Hoff analysis, you can calculate the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this class of compounds. -

Process Implication: A high positive enthalpy suggests that cooling crystallization will be highly effective, as yield will drop significantly with temperature.

Application: Purification Strategy

The primary utility of this solubility data is in the purification of the intermediate. A common impurity is the des-methyl analog (Ethyl 4-(piperazin-1-yl)benzoate) or the starting material (Ethyl 4-fluorobenzoate).

Solvent Selection Logic

-

Reaction Solvent: DMF or DMSO is often used for the synthesis (

). -

Work-up: Water is added to precipitate the product. Since the product has low water solubility (unlike the solvent), it crashes out.

-

Recrystallization:

-

Solvent: Ethanol/Water (90:10) or Isopropanol.

-

Rationale: The product has a steep solubility curve in alcohols (high at boiling, low at room temp). Impurities often have different profiles.

-

Anti-solvent: Water or Hexane can be used as an anti-solvent to force precipitation if yield is low.

-

Visualization: Purification Decision Tree

References

-

Compound Identification: PubChem. Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CID 20785233).[2] National Library of Medicine. [Link]

- Solubility Methodology: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

-

Synthesis Context: Loiseleur, O., et al. (2005). Process for the preparation of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.[3] Patent WO2005016894A1. (Describes similar piperazine-benzoate intermediates).

Sources

Comparative Technical Analysis: Ethyl 4-(1-piperazinyl)benzoate vs. Ethyl 4-(4-methylpiperazin-1-yl)benzoate

[1][2]

Executive Summary

In the high-stakes landscape of kinase inhibitor and GPCR ligand design, the distinction between Ethyl 4-(1-piperazinyl)benzoate (herein Scaffold B ) and its

While both share the core pharmacophore of a lipophilic benzoate linked to a solubilizing piperazine tail, they serve fundamentally different roles in the drug discovery pipeline. Scaffold B acts as a versatile intermediate (a "handle" for Structure-Activity Relationship expansion), whereas Scaffold A typically functions as a terminal endpoint designed to optimize pharmacokinetic parameters like blood-brain barrier (BBB) penetration and solubility without introducing new H-bond donors.[1][2]

Molecular Architecture & Physicochemical Profile[2]

The primary differentiator lies at the distal nitrogen (

Table 1: Comparative Physicochemical Properties

| Property | Scaffold A ( | Scaffold B (NH) | Impact on Drug Design |

| CAS Registry | 773137-71-6 | 80518-57-6 | Identification |

| Formula | Mass Spec differentiation ( | ||

| Mol.[1][2] Weight | 248.32 g/mol | 234.29 g/mol | Fragment sizing |

| H-Bond Donors | 0 | 1 (Distal NH) | B allows further derivatization; A is "capped."[1][2] |

| LogP (Calc) | ~2.1 | ~1.3 | A is more lipophilic (better membrane permeability).[1][2] |

| pKa (Distal N) | ~8.5 - 9.0 | ~8.7 - 9.2 | Both are basic, but B is generally more solvated.[1][2] |

| Role | Terminal Pharmacophore | Synthetic Intermediate | B requires protection strategies during synthesis.[2] |

Structural Visualization

The following diagram illustrates the core structural divergence and its immediate chemical consequence.

Figure 1: Structural and functional divergence of the two benzoate scaffolds.

Synthetic Methodologies & Causality

The synthesis of these molecules follows a Nucleophilic Aromatic Substitution (

Mechanism:

on Electron-Deficient Arenes

The ethyl ester group at the para position acts as an Electron Withdrawing Group (EWG), activating the fluorine for displacement by the piperazine nitrogen.

Protocol 1: Synthesis of Scaffold A (

-Methyl)

Target: Clean conversion 1:1.[1][2]

-

Reagents: Ethyl 4-fluorobenzoate (1.0 eq), 1-methylpiperazine (1.1 eq),

(2.0 eq).[1][2] -

Solvent: DMSO or DMF (polar aprotic promotes

). -

Conditions: Heat to 100°C for 4-6 hours.

-

Workup: Since the product is a tertiary amine, no side reactions occur. Quench with water, extract with EtOAc.

Protocol 2: Synthesis of Scaffold B (NH) – Critical Control Required

Target: Mono-arylation.[1][2] Avoid Bis-arylation. If you react Ethyl 4-fluorobenzoate with piperazine in a 1:1 ratio, the product (Scaffold B) still contains a nucleophilic NH.[1][2] It can compete with the starting piperazine to react with another molecule of fluorobenzoate, forming a "dumb-bell" bis-impurity.[1]

Corrected Protocol:

-

Reagents: Ethyl 4-fluorobenzoate (1.0 eq), Piperazine (3.0 - 5.0 eq) ,

(2.0 eq).[1][2] -

Causality: The large excess of piperazine ensures that the electrophile (fluorobenzoate) statistically encounters free piperazine rather than the mono-arylated product.

-

Workup: The excess piperazine is water-soluble.[1][2] Rigorous aqueous washing (pH > 10) removes unreacted piperazine, leaving the lipophilic Scaffold B in the organic layer.

Figure 2: Synthetic workflow highlighting the stoichiometric control required for Scaffold B.

Medicinal Chemistry Utility: The "Handle" vs. The "Cap"

In the context of drug design (SAR), the choice between A and B is a decision between extension and termination .

Scaffold B: The "Handle" (Intermediate)

Scaffold B contains a secondary amine.[2][3][4] This is a reactive handle used to attach the benzoate pharmacophore to other chemical space.

-

Reactions: Amide coupling (with acid chlorides), Reductive amination (with aldehydes), Sulfonylation.[2]

-

Use Case: Creating libraries of analogues where the distal group is varied to probe a binding pocket.

Scaffold A: The "Cap" (Terminal)

Scaffold A is "methyl-capped."[1][2] It cannot be easily extended.[2]

-

Solubility: The

-methyl group disrupts crystal packing and aids solubility compared to naked phenyl rings, while maintaining lipophilicity for BBB penetration.[2] -

Metabolic Stability: The methyl group protects the nitrogen from rapid conjugation (e.g., glucuronidation), though it introduces liability for

-demethylation.

Figure 3: Decision matrix for selecting the appropriate benzoate scaffold.

Bio-Disposition & Metabolism

A critical consideration in lead optimization is that Scaffold B is a metabolite of Scaffold A .

-

N-Demethylation: Cytochrome P450 enzymes (typically CYP3A4) can oxidatively remove the

-methyl group from Scaffold A.[1][2] -

Toxicity: The secondary amine in Scaffold B is more nucleophilic and can potentially form reactive iminium ions or react with endogenous aldehydes, though generally, piperazine benzoates are considered safe privileged structures.

References

-

PubChem. (2025).[2][5] Ethyl 4-(4-methylpiperazin-1-yl)benzoate - Compound Summary. National Library of Medicine.[2] [Link][1][2]

-

PrepChem. (2022).[2] Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate via SNAr.[Link]

-

Chowdhury, S. K., et al. (2013).[2] Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro.[1][2][4] Drug Metabolism and Disposition.[2] [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uregina.ca [uregina.ca]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 4-(4-methylpiperazin-1-yl)benzoate as a pharmaceutical intermediate

Technical Guide: Optimization and Application of Ethyl 4-(4-methylpiperazin-1-yl)benzoate

Executive Summary & Chemical Architecture

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (hereafter EMP-Benzoate ) is a critical bifunctional pharmacophore used extensively in medicinal chemistry. It serves as a robust "solubility handle," introducing a basic piperazine moiety directly onto an aromatic scaffold.

While frequently confused with the Imatinib intermediate (which contains a methylene linker), EMP-Benzoate features a direct C(sp²)–N bond between the phenyl ring and the piperazine. This rigid connectivity restricts conformational freedom, making it a vital tool for Structure-Activity Relationship (SAR) studies in kinase inhibitors and GPCR ligands where a defined vector is required for the solubilizing tail.

Key Chemical Characteristics:

-

CAS: 60211-57-6 (Generic/Related) / 80518-57-6 (Des-methyl variant often methylated in situ).

-

Role: Intermediate for installing the N-methylpiperazine moiety.

-

pKa: ~8.5 (Piperazine nitrogen), facilitating lysosomal trapping and aqueous solubility at physiological pH.

-

Reactivity: The ester functionality allows for facile hydrolysis to the acid or conversion to hydrazides, while the piperazine nitrogen acts as a proton acceptor.

Synthetic Methodology: The SNAr Protocol

Mechanistic Rationale

The reaction relies on the electronegativity of the fluorine atom at the para position of the benzoate. The ester group (-COOEt) acts as an electron-withdrawing group (EWG), activating the ring.

-

Attack: N-methylpiperazine attacks the C-4 position.

-

Intermediate: Formation of the resonance-stabilized Meisenheimer complex.

-

Elimination: Loss of the fluoride ion restores aromaticity.[1][2]

Note on Halogen Choice: Fluorine is the preferred leaving group over chlorine or bromine for this specific SNAr because the high electronegativity of fluorine stabilizes the transition state of the rate-determining step (nucleophilic attack).

High-Fidelity Experimental Protocol (100g Scale)

Safety Pre-requisite: N-methylpiperazine is corrosive and flammable. Perform all operations in a fume hood.

| Parameter | Specification |

| Limiting Reagent | Ethyl 4-fluorobenzoate (1.0 equiv) |

| Nucleophile | N-methylpiperazine (1.5 equiv) |

| Base | Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv) |

| Solvent | DMSO (Dimethyl sulfoxide) or DMF |

| Temperature | 100°C – 110°C |

| Reaction Time | 12 – 16 Hours |

Step-by-Step Procedure:

-

Charging: To a dry 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethyl 4-fluorobenzoate (100.0 g, 0.595 mol) and anhydrous K₂CO₃ (164.0 g, 1.19 mol).

-

Solvation: Add DMSO (400 mL). Agitate to create a uniform slurry.

-

Addition: Add N-methylpiperazine (89.4 g, 0.89 mol) dropwise over 30 minutes. Exotherm is mild but observable.

-

Reaction: Heat the mixture to 105°C. Monitor via HPLC/TLC.

-

Checkpoint: Reaction is complete when starting material < 0.5%.

-

-

Quench: Cool reaction mass to 25°C. Pour slowly into ice-water (2.0 L) with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Filter the precipitate. Wash the cake with water (3 x 200 mL) to remove residual DMSO and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99.5%) is required.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization of Workflows

Reaction Mechanism & Process Flow

Caption: Figure 1. Mechanistic pathway and process flow for the SNAr synthesis of EMP-Benzoate.

Downstream Application Pathway

Caption: Figure 2. Conversion of EMP-Benzoate into active pharmaceutical ingredients (APIs).

Quality Control & Impurity Profiling

In a regulatory environment, controlling the following impurities is mandatory.

| Impurity Type | Origin | Control Strategy |

| Impurity A (Acid) | Hydrolysis of ester during workup if pH is too high/low. | Maintain neutral pH during water wash; avoid prolonged exposure to moisture. |

| Impurity B (Des-methyl) | Contamination in N-methylpiperazine starting material. | Use GC-grade N-methylpiperazine (>99%). |

| Impurity C (Dimer) | Reaction of diamine with two benzoate molecules (rare with N-Me piperazine). | Ensure stoichiometry (Excess amine) to prevent bis-substitution. |

| Residual Solvent | DMSO/DMF entrapment in crystal lattice. | Extended vacuum drying or solvent swap to Ethanol for final crystallization. |

Downstream Applications in Drug Discovery

5.1 The "Solubility Handle" Concept The N-methylpiperazine tail is a privileged structure. It introduces a basic center (pKa ~8.5) that is protonated in the acidic environment of the stomach, significantly enhancing the aqueous solubility of lipophilic kinase inhibitors.

5.2 Divergence from Imatinib While Imatinib uses a benzyl piperazine (linked via -CH₂-), EMP-Benzoate yields a phenyl piperazine.

-

Imatinib Linker: Flexible, allows the piperazine to fold or reach distant solvent pockets.

-

EMP Linker (Direct): Rigid, forces the piperazine into the plane of the phenyl ring (with slight twist). This is used when the binding pocket is shallow or when rigidification is needed to improve selectivity [1].

5.3 Coupling Protocol (Transformation to API) To utilize EMP-Benzoate in library synthesis:

-

Hydrolysis: Treat with LiOH in THF/Water to yield the carboxylic acid.

-

Coupling: React the acid with an amine bearing the core scaffold (e.g., an amino-pyrimidine) using HATU or T3P as coupling agents. This forms the final amide bond, linking the solubilizing tail to the pharmacophore [2].

References

-

Nucleophilic Aromatic Substitution (SNAr)

- Source: Wikipedia / Organic Chemistry Portal.

- Context: General mechanism validation for activ

-

URL:[Link]

-

Synthesis of Piperazinyl Benzoates

- Title: Synthesis of Ethyl 4-(piperazin-1-yl)

- Source: PrepChem.

-

URL:[Link]

-

Related Imatinib Intermediate Synthesis (Distinction)

-

General SNAr Methodology on Fluoroarenes

- Title: Catalytic Concerted SNAr Reactions of Fluoroarenes.

- Source: NIH / PMC.

-

URL:[Link]

Sources

Ethyl 4-(4-methylpiperazin-1-yl)benzoate PubChem CID 20785233 data

PubChem CID: 20785233 | CAS: 773137-71-6 Role: Pharmacophore Building Block & Solubilizing Intermediate

Executive Technical Summary

Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a specialized organic intermediate extensively utilized in medicinal chemistry to introduce the N-methylpiperazine moiety into bioactive scaffolds. This moiety is a "privileged structure" in drug discovery, prized for its ability to modulate physicochemical properties—specifically increasing basicity (

This guide details the synthesis, characterization, and application of CID 20785233, focusing on its role as a precursor to 4-(4-methylpiperazin-1-yl)benzoic acid , a critical synthon in the development of kinase inhibitors, GPCR ligands, and CNS-active agents.

Physicochemical Profile

The compound exhibits a "push-pull" electronic structure: the piperazine ring acts as an electron donor (via the nitrogen lone pair), while the ethyl ester acts as an electron acceptor. This conjugation stabilizes the molecule but makes the ester carbonyl less electrophilic than unsubstituted benzoates.

| Property | Value | Context for Application |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 248.32 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~2.1 | Optimal for oral bioavailability (Lipinski Rule of 5) |

| TPSA | 32.8 | High blood-brain barrier (BBB) permeation potential |

| H-Bond Acceptors | 4 | Interaction points for receptor binding |

| pKa (Piperazine N) | ~8.5 | Protonated at physiological pH (solubility enhancer) |

Synthetic Architecture: Nucleophilic Aromatic Substitution ( )

While palladium-catalyzed Buchwald-Hartwig amination is possible, the most atom-economical and scalable route to this compound is the Nucleophilic Aromatic Substitution (

Reaction Logic

-

Substrate Selection: Ethyl 4-fluorobenzoate is preferred over the chloro- or bromo- analogs. In

reactions involving activated arenes, fluoride is the superior leaving group due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. -

Base Selection: Potassium Carbonate (

) acts as an HCl scavenger (though HF is the byproduct here, the proton comes from the amine if it were secondary, but here we use a neutral nucleophile, so the base neutralizes the generated HF equivalent). -

Solvent: DMSO or DMF is required to solubilize the inorganic base and stabilize the polar transition state.

Synthesis Workflow Diagram

Figure 1:

Validated Experimental Protocol

Objective: Synthesis of 10g of Ethyl 4-(4-methylpiperazin-1-yl)benzoate.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-fluorobenzoate (10.0 g, 59.5 mmol) in DMSO (50 mL).

-

Nucleophile Addition: Add 1-methylpiperazine (7.15 g, 71.4 mmol, 1.2 eq). The excess ensures complete consumption of the limiting ester reagent.

-

Base Addition: Add finely powdered, anhydrous

(12.3 g, 89.2 mmol, 1.5 eq). -

Reaction: Heat the mixture to 100°C under an inert atmosphere (

) for 12–16 hours.-

Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, and a new fluorescent spot (

-

-

Work-up:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold water (300 mL). The product may precipitate as a solid.

-

If solid: Filter, wash with water, and dry.

-

If oil: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 50 mL) to remove residual DMSO. Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required for biological assays.

Analytical Characterization

To validate the identity of CID 20785233, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The spectrum is distinct due to the symmetry of the para-substituted benzene and the piperazine ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.92 | Doublet ( | 2H | Aromatic (Ortho to Ester) |

| 6.86 | Doublet ( | 2H | Aromatic (Ortho to Amine) |

| 4.33 | Quartet ( | 2H | Ester |

| 3.35 | Triplet (Broad) | 4H | Piperazine (Ortho to Aromatic N) |

| 2.55 | Triplet (Broad) | 4H | Piperazine (Ortho to Methyl N) |

| 2.34 | Singlet | 3H | N-Methyl |

| 1.37 | Triplet ( | 3H | Ester |

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 249.16 m/z

-

Fragmentation Pattern: Loss of the ethyl group (-28) or cleavage of the piperazine ring may be observed in high-energy collision-induced dissociation (CID).

Functional Applications in Drug Discovery[6]

This compound is rarely the final drug; it is a Late-Stage Functionalization (LSF) intermediate. Its primary utility lies in its hydrolysis to the corresponding acid, which is then coupled to amines to create amide-linked inhibitors.

The "Solubility Handle" Concept

Many drug candidates fail due to poor aqueous solubility. Attaching a methylpiperazine tail is a validated strategy to rescue these compounds.

-

Mechanism: The distal nitrogen of the piperazine is basic (

). In the acidic environment of the stomach or upon formulation as a salt (e.g., mesylate, hydrochloride), it becomes protonated, drastically increasing solubility. -

Examples: Imatinib (Gleevec) and Sildenafil (Viagra) both utilize piperazine/methylpiperazine motifs for this exact purpose.

Downstream Workflow: Amide Coupling

Figure 2: Transformation of the ester intermediate into a bioactive amide scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-yl)benzoate. Retrieved from [Link]

-

PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate (Analogous Protocol). Retrieved from [Link]

Sources

Ethyl 4-(4-methylpiperazin-1-yl)benzoate: A Technical Guide for Safe Handling and Application in Research

This document provides an in-depth technical guide on Ethyl 4-(4-methylpiperazin-1-yl)benzoate, a key building block in modern medicinal chemistry. Recognizing the critical need for robust safety and handling protocols in research and development, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a comprehensive resource for scientists and drug development professionals. Here, we synthesize available data to provide a practical framework for its safe utilization, grounded in an understanding of its chemical properties and structural motifs.

Chemical and Physical Identity

Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a polysubstituted aromatic compound featuring a benzoate ester and an N-methylpiperazine moiety.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2]

| Property | Value | Source |

| Molecular Formula | C14H20N2O2 | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| CAS Number | 773137-71-6 | [3][4] |

| IUPAC Name | ethyl 4-(4-methylpiperazin-1-yl)benzoate | [3] |

| Appearance | Colorless to light yellow or light orange crystalline powder | [2] |

| Melting Point | 100 - 104 °C | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Storage | 4°C, protect from light |

Hazard Identification and Risk Assessment

Benzoate Esters: This class of compounds can cause skin and eye irritation. For instance, Ethyl benzoate is classified as causing skin irritation (H315) and serious eye irritation (H319).

Piperazine Derivatives: Piperazine and its derivatives are known to be skin and respiratory sensitizers. They can also cause eye irritation.

Based on these related compounds, it is prudent to handle Ethyl 4-(4-methylpiperazin-1-yl)benzoate with the following potential hazards in mind:

-

Skin Irritation: May cause mild to moderate skin irritation upon prolonged or repeated contact.

-

Eye Irritation: Likely to cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Sensitization: Although not confirmed, the piperazine moiety suggests a potential for skin sensitization.

A logical workflow for risk mitigation is essential.

Caption: Risk Mitigation Workflow for Handling Ethyl 4-(4-methylpiperazin-1-yl)benzoate.

Safe Handling and Storage Protocols

Given the potential hazards, a stringent set of handling and storage protocols is necessary to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent exposure through all potential routes.

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

Engineering Controls

-

Ventilation: All handling of solid Ethyl 4-(4-methylpiperazin-1-yl)benzoate should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6]

-

Eye Wash and Safety Shower: A readily accessible and tested eye wash station and safety shower are mandatory in any laboratory where this compound is handled.

Storage Conditions

-

Temperature: Store in a cool, dry place. A recommended storage temperature is 4°C.[7]

-

Light: Protect from light to prevent degradation.[7]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[5]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] If respiratory symptoms develop, seek medical attention.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[6] If skin irritation persists, seek medical advice.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.[5]

-

Large Spills: For larger spills, evacuate the area and prevent further dispersal. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

-

Cleaning: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then with soap and water.

Synthesis and Reactivity

Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a versatile intermediate. Its synthesis and subsequent reactions are central to its utility in drug discovery.

Synthetic Pathways

One common synthetic route involves the reaction of a precursor with N-methylpiperazine. For example, a related compound, Ethyl 4-(piperazin-1-yl)-benzoate, can be synthesized by reacting ethyl 4-aminobenzoate with bis-(2-chloroethyl)-amine hydrochloride.[8]

Caption: Conceptual Synthetic Pathway for a Related Piperazinyl Benzoate.

Reactivity Profile

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid.[1]

-

Cross-Coupling Reactions: The aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for further functionalization.[1]

Toxicological and Ecological Information

-

Toxicokinetics: For Ethyl benzoate, absorption is expected through dermal, oral, and inhalation routes. It is likely metabolized via hydrolysis to ethanol and benzoic acid, which are then further processed by the body.[9]

-

Aquatic Toxicity: Ethyl benzoate is considered toxic to aquatic life with long-lasting effects.[10] It is reasonable to assume that Ethyl 4-(4-methylpiperazin-1-yl)benzoate may also exhibit some level of aquatic toxicity.

Due to the lack of specific data, it is imperative to handle this compound in a manner that prevents its release into the environment. All waste containing this compound should be treated as hazardous chemical waste.

Disposal Considerations

All waste materials containing Ethyl 4-(4-methylpiperazin-1-yl)benzoate should be disposed of in accordance with local, state, and federal regulations.

-

Solid Waste: Place in a clearly labeled, sealed container for hazardous chemical waste.

-

Liquid Waste: Collect in a designated, labeled container for hazardous liquid waste. Do not dispose of it down the drain.

Conclusion

Ethyl 4-(4-methylpiperazin-1-yl)benzoate is a valuable tool in the arsenal of medicinal chemists. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for achieving this, empowering researchers to innovate while prioritizing safety.

References

-

PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]

-

PubChem. Ethyl 4-(piperazin-1-yl)benzoate. National Center for Biotechnology Information. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Ethyl benzoate. [Link]

-

PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. [Link]

-

European Chemicals Agency (ECHA). Ethyl benzoate - Registration Dossier. [Link]

-

PMC. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1. [Link]

-

European Commission Joint Research Centre. Methyl 4-[2-(4-piperidinyl)ethyl]benzoate. [Link]

-

Vlada Chem. Ethyl 4-(1-piperazinyl)benzoate; 4-(1-Piperazinyl)benzoic acid ethyl ester. [Link]

-

PubChem. 4-(4-Methylpiperazin-4-ium-1-yl)benzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. Ethyl 3-(4-methylpiperazin-1-yl)benzoate | 215315-89-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. prepchem.com [prepchem.com]

- 9. echa.europa.eu [echa.europa.eu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Bioactivity and Therapeutic Potential of Piperazine Benzoate Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry, synthesis, and pharmacological evaluation of piperazine benzoate derivatives . While historically recognized for the anthelmintic properties of piperazine salts (e.g., piperazine citrate/adipate), modern drug discovery focuses on

Part 1: The Pharmacophore & Structural Logic

The Privileged Scaffold

The piperazine ring (1,4-diazacyclohexane) is ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Ciprofloxacin).[1] Its chair conformation minimizes steric strain, while the two nitrogen atoms (N1 and N4) allow for bis-functionalization , enabling the creation of "linker" molecules that connect distinct pharmacophores.

The Benzoate/Benzoyl Moiety

Incorporating a benzoate group (via salt formation) or a benzoyl group (via amide linkage) alters the physicochemical profile:

-

Salt Form (Ionic): Enhances aqueous solubility for oral bioavailability (e.g., anthelmintics).

-

Amide Form (Covalent): The

-benzoyl linkage creates a rigid planar region, often serving as a bioisostere for aromatic rings in kinase inhibitors, improving

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the chemical space and substitution logic for optimizing these derivatives.

Figure 1.1: Structural logic of Piperazine Benzoate derivatives. The N1/N4 functionalization dictates the switch between simple solubility enhancement and targeted receptor binding.

Part 2: Mechanisms of Action

Anthelmintic Mechanism (GABA Agonism)

The classical application of piperazine derivatives is in the treatment of nematode infections (Ascariasis).[2][3] The mechanism is highly selective for invertebrates.

-

Target: GABA-gated chloride channels on nematode muscle cell membranes.[2]

-

Action: Piperazine acts as a weak GABA agonist.

-

Result: Hyperpolarization of the muscle membrane

Flaccid paralysis

Oncological Mechanism (Kinase Inhibition)

Recent

Figure 2.1: Dual mechanistic pathways. Left: Parasitic paralysis via ion channel modulation. Right: Oncological suppression via enzymatic inhibition.

Part 3: Synthesis Protocols

Synthesis of -Benzoylpiperazine Derivatives

This protocol describes the Schotten-Baumann reaction or standard amide coupling to attach a substituted benzoyl group to the piperazine ring.

Reagents:

-

Substituted Piperazine (1.0 eq)

-

Benzoyl Chloride derivative (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of the piperazine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (

). -

Base Addition: Add 2.0 equivalents of TEA. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 1.1 equivalents of Benzoyl Chloride dissolved in DCM over 30 minutes.

-

Scientific Rationale: Slow addition at low temperature prevents di-acylation and controls exotherms.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: MeOH/DCM 1:9).

-

Workup: Wash the organic layer with saturated

(to remove acid byproducts) followed by brine. -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via silica gel column chromatography.

Figure 3.1: Synthetic workflow for the generation of N-benzoylpiperazine libraries.

Part 4: Bioactivity Data & Evaluation[4][5]

Comparative Bioactivity Profile

The following table summarizes the potency of various piperazine derivatives against key biological targets, highlighting the shift from simple salts to complex covalent inhibitors.

| Derivative Class | Target Organism/Cell | Mechanism | Potency Metric | Reference |

| Piperazine Citrate | Ascaris lumbricoides | GABA Agonism | Paralysis onset < 4h | [1, 2] |

| MCF-7 (Breast Cancer) | Tubulin Polymerization | [3] | ||

| Benzimidazole-Piperazine | M. tuberculosis | Cell Wall Synthesis | MIC: 0.1 | [4] |

| Piperazine-Sulfonamide | E. coli | DNA Gyrase Inhibition | MIC: 12.5 | [5] |

Biological Evaluation Protocol: MTT Assay (Cytotoxicity)

To validate the anticancer potential of synthesized benzoate derivatives.

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Add piperazine benzoate derivatives at graded concentrations (0.1, 1, 10, 50, 100

). Include DMSO control (<0.5%). -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Labeling: Add 10

MTT reagent (5 mg/mL). Incubate for 4 hours. -

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Piperazine - Anthelmintic Profile. Drug Index / Pediatric Oncall. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link][5]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. [Link]

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. International Journal of Molecular Sciences. [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 4. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]

- 5. benthamdirect.com [benthamdirect.com]

Methodological & Application

Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate from ethyl 4-aminobenzoate

Application Note: Scalable Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate

Abstract

This guide details the synthetic protocols for the preparation of Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6) starting from ethyl 4-aminobenzoate (Benzocaine). This scaffold is a critical intermediate in the synthesis of various kinase inhibitors and GPCR ligands. Two distinct synthetic pathways are presented:

-

Method A (Direct Cyclization): A single-step reaction using bis(2-chloroethyl)methylamine (Mechlorethamine). This is the most direct route but requires handling of potent alkylating agents.

-

Method B (Stepwise Construction): A two-step sequence involving the formation of the piperazine ring followed by N-methylation. This route offers a safety-optimized alternative for laboratories with restricted access to nitrogen mustards.

Safety & Regulatory Warning (Critical)

-

Nitrogen Mustards: Method A utilizes Mechlorethamine Hydrochloride (Mustine), and Method B utilizes Bis(2-chloroethyl)amine . Both are potent alkylating agents and blister agents . Mechlorethamine is a known carcinogen and a Schedule 1 chemical under certain regulations (e.g., CWC) due to its history as a chemical warfare agent (HN2).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a functioning sash.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the handling of the solid hydrochloride salts.

-

Decontamination: Prepare a neutralization solution (5% sodium thiosulfate or 1M NaOH) to neutralize spills and glassware immediately.

Retrosynthetic Analysis

The target molecule is constructed by forming the piperazine ring upon the aniline nitrogen of the benzoate. The electron-withdrawing ester group decreases the nucleophilicity of the aniline, necessitating high-temperature conditions (Reflux in n-butanol) to drive the double

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine ring.

Method A: Direct Cyclization Protocol

Best for: High-throughput synthesis where reagent availability is not a constraint.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| Ethyl 4-aminobenzoate | 165.19 | 1.0 | Starting Material |

| Mechlorethamine HCl | 192.51 | 1.2 | Cyclization Agent |

| Potassium Carbonate (anhydrous) | 138.21 | 3.0 | Base (HCl Scavenger) |

| Sodium Iodide (Optional) | 149.89 | 0.1 | Catalyst (Finkelstein) |

| n-Butanol | - | - | Solvent (High BP) |

Step-by-Step Procedure

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 4-aminobenzoate (10.0 g, 60.5 mmol) in n-butanol (100 mL).

-

Reagent Addition: Add anhydrous

(25.0 g, 181 mmol) and NaI (0.9 g, 6 mmol). -

Mustard Addition: Carefully add Mechlorethamine Hydrochloride (14.0 g, 72.6 mmol) in portions.

-

Note: The free base of the mustard is generated in situ.

-

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

) and wash the cake with ethyl acetate. -

Concentrate the filtrate under reduced pressure to remove n-butanol (requires high vacuum/rotavap bath at

).

-

-

Purification (Acid-Base Extraction):

-

Dissolve the residue in Ethyl Acetate (150 mL) .

-

Extract with 1M HCl (3 x 50 mL) . Rationale: The product (tertiary amine) is protonated and moves to the aqueous phase; unreacted benzocaine (weak base, pKa ~2.5) remains largely in the organic phase or is washed out.

-

Wash the combined aqueous acidic layers with fresh Ethyl Acetate (2 x 30 mL).

-

Basification: Cool the aqueous layer in an ice bath and adjust pH to >10 using 4M NaOH or Sat.

. -

Extract the liberated free base into Dichloromethane (3 x 50 mL) .

-

Dry over

, filter, and concentrate to yield the crude oil.

-

-

Final Polish: Recrystallize from Ethanol/Diethyl Ether or purify via flash chromatography (

:MeOH 95:5).

Method B: Two-Step Protocol (Safety Optimized)

Best for: Labs avoiding highly volatile nitrogen mustards or requiring the des-methyl intermediate.

Workflow Diagram

Figure 2: Two-step synthetic workflow.

Step 1: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate

-

Protocol: Follow the procedure in Method A, but substitute Mechlorethamine with Bis(2-chloroethyl)amine Hydrochloride (1.2 equiv).

-

Yield: Expect 55–65% yield of the secondary amine.

-

Ref: Adapted from PrepChem and BenchChem protocols [1, 2].

Step 2: Eschweiler-Clarke Methylation

-

Dissolve the intermediate (Ethyl 4-(piperazin-1-yl)benzoate, 10 mmol) in Formic Acid (5 mL) and Formaldehyde (37% aq. solution, 5 mL).

-

Reflux for 12–16 hours .

evolution indicates reaction progress. -

Workup: Cool, basify with NaOH to pH 10, and extract with DCM.

-

Result: Quantitative conversion to the N-methyl derivative.

Analytical Validation

| Technique | Expected Data (Method A/B Product) |

| Appearance | Pale yellow to off-white solid (MP: ~56-60°C for free base). |

| 1H NMR (CDCl3) | |

| MS (ESI+) | [M+H]+ = 249.15 |

Troubleshooting & Optimization

-

Incomplete Cyclization: The aniline nitrogen in benzocaine is deactivated by the para-ester. If conversion is low after 48h, add 0.5 eq of KI to facilitate the Finkelstein reaction (converting alkyl chlorides to more reactive iodides in situ).

-

Dimerization: High dilution prevents the formation of linear polymer byproducts. Ensure at least 10 mL solvent per gram of substrate.

-

Oiling Out: If the product oils out during recrystallization, scratch the flask with a glass rod or seed with a crystal from a previous batch. Alternatively, convert to the HCl salt by bubbling HCl gas into an ethereal solution for easier handling.

References

-

PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate." PrepChem.com. Available at: [Link]

-

Organic Syntheses. "Ethyl p-aminobenzoate (Benzocaine) Reduction Protocols." Org.[7] Synth. Coll. Vol. 1, p. 240. Available at: [Link]

-

PubChem. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Write out the reaction between ethyl 4-aminobenzoate and hydrochloric acid. [loudstudy.com]

- 5. brainly.com [brainly.com]

- 6. Consumer Protection (Safety of Cosmetic Products) (Jersey) Order 1991 [jerseylaw.je]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Direct Reductive Amination for the Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

Executive Summary

Reductive amination is a cornerstone transformation in synthetic and medicinal chemistry, enabling the robust construction of C–N bonds. This application note details an optimized, one-pot direct reductive amination protocol coupling methyl 4-formylbenzoate (an aromatic aldehyde) with 1-methylpiperazine (a secondary aliphatic amine) to yield a functionalized tertiary amine. This methodology leverages sodium triacetoxyborohydride (STAB) as the chemoselective reductant, providing superior yields, higher functional group tolerance, and operational simplicity compared to traditional sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) systems.

Mechanistic Causality & Reagent Selection

The success of a direct reductive amination hinges on the kinetic balance between iminium ion formation and the subsequent reduction step.

-

The Nucleophile and Electrophile : 1-Methylpiperazine is a moderately sterically hindered secondary amine. Its condensation with methyl 4-formylbenzoate rapidly forms a hemiaminal intermediate, which subsequently dehydrates to generate a highly electrophilic iminium ion.

-

The Reductant (STAB vs. NaBH₄) : STAB (NaBH(OAc)₃) is selected due to its attenuated reactivity. The three electron-withdrawing and sterically bulky acetoxy groups reduce the hydridic character of the boron center. Consequently, STAB selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to a benzyl alcohol[1]. In contrast, using the more reactive NaBH₄ would require a strict two-step (indirect) protocol to prevent the premature reduction of methyl 4-formylbenzoate[1][2].

-

Solvent Selection : 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the optimal solvents. STAB is water-sensitive and reacts with protic solvents like methanol, making halogenated solvents the industry standard for this reagent[3].

Mechanistic pathway of the direct reductive amination using STAB.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis, designed to ensure complete conversion while minimizing over-reduction artifacts.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |

| Methyl 4-formylbenzoate | 164.16 | 1.00 | 1.64 g | 10.0 mmol | Electrophile |

| 1-Methylpiperazine | 100.16 | 1.05 | 1.05 g (1.16 mL) | 10.5 mmol | Nucleophile |

| Sodium triacetoxyborohydride | 211.94 | 1.40 | 2.97 g | 14.0 mmol | Reducing Agent |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40 mL | N/A | Solvent |

| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (0.57 mL) | 10.0 mmol | Catalyst (Optional) |

Note: While STAB reductive aminations of aldehydes often proceed without an acid catalyst, the addition of 1 equivalent of acetic acid can accelerate the dehydration of the hemiaminal to the iminium ion when utilizing secondary amines[4][5].

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly (Imine Formation)

-

Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from degrading the STAB.

-

Solvent & Substrate Addition : Dissolve methyl 4-formylbenzoate (1.64 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (40 mL).

-

Amine Addition : Add 1-methylpiperazine (1.16 mL, 10.5 mmol) dropwise via syringe at room temperature (20–25 °C).

-

Catalysis (Optional but recommended) : Add glacial acetic acid (0.57 mL, 10.0 mmol) to the stirring mixture[6].

-

Pre-stirring : Allow the mixture to stir for 30 minutes.

-

Causality: This pre-stirring phase allows the thermodynamic equilibrium to shift toward the hemiaminal/iminium ion intermediate before the reductant is introduced, maximizing the yield of the desired C–N bond and preventing the direct reduction of the aldehyde.

-

Phase 2: Reduction

-

Reductant Addition : Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) portion-wise over 5 minutes.

-

Causality: Portion-wise addition mitigates mild exothermic effects and prevents clumping of the reagent, ensuring a homogeneous suspension[1].

-

-

Reaction Monitoring : Stir the opaque, milky suspension at room temperature under nitrogen. Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM, visualized by UV and Ninhydrin stain) or LC-MS. Complete consumption of the aldehyde typically occurs within 4 to 12 hours[6][7].

Phase 3: Quench and Work-up (Self-Validating System)

-

Quenching : Once the aldehyde is consumed, cool the flask in an ice bath and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (25 mL).

-

Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, releasing hydrogen gas (necessitating slow addition). Crucially, it ensures the basicity of the tertiary amine product, keeping it in the organic phase rather than partitioning into the aqueous phase as a water-soluble ammonium salt[1].

-

-

Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 20 mL).

-

Washing & Drying : Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

Phase 4: Purification

-

Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

-

Chromatography : Purify the crude material via flash column chromatography on silica gel. Due to the basic nature of the 1-methylpiperazine moiety, use a polar eluent system such as Dichloromethane:Methanol (95:5 to 90:10 v/v) containing 1% triethylamine (Et₃N).

-

Causality: The addition of Et₃N prevents the basic amine from streaking on the acidic silica gel, ensuring sharp elution bands and high analytical purity.

-

Step-by-step workflow for the reductive amination protocol.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry (1996).

-

A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination. BenchChem (2025).

-

Efficient Synthesis of Secondary Amines by Reductive Amination. CNRS (2017).

-